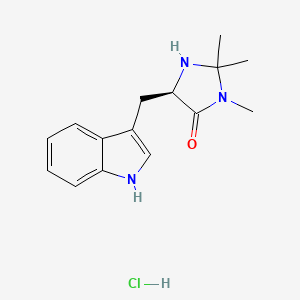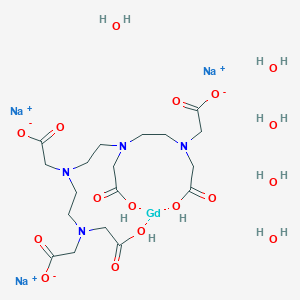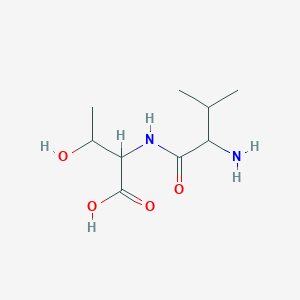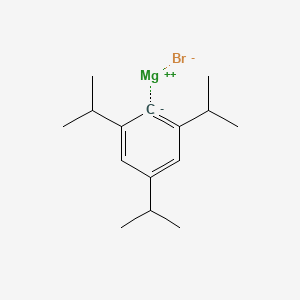
Iris 7G-WS carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Iris 7G-WS carboxylic acid involves multiple steps, starting with the preparation of the indolium core. The key steps include:
Formation of the indolium core: This involves the reaction of 1-(hex-5-ynyl)-1,3-dihydro-3,3-dimethyl-5-sulfoindole with appropriate reagents to form the indolium core.
Coupling reactions: The indolium core is then coupled with various substituents, including 4-(4-carboxybutyrylamino)phenylthio and other groups, to form the final compound.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch reactions: Large-scale batch reactions are conducted in industrial reactors to produce the intermediate compounds.
Continuous flow processes: Continuous flow processes may be employed to enhance the efficiency and yield of the reactions.
Purification and quality control: The final product is subjected to rigorous purification and quality control measures to ensure consistency and high quality.
化学反应分析
Types of Reactions
Iris 7G-WS carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution reagents: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different applications .
科学研究应用
Iris 7G-WS carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a fluorescent probe for detecting various chemical species in analytical chemistry.
Biology: Employed in biological imaging to visualize cellular structures and processes due to its near-infrared fluorescence properties.
Medicine: Utilized in medical diagnostics for imaging and detecting diseases at the molecular level.
Industry: Applied in industrial processes for quality control and monitoring of chemical reactions.
作用机制
The mechanism of action of Iris 7G-WS carboxylic acid involves its ability to fluoresce in the near-infrared region. The compound is activated at the carboxy group, allowing it to couple with various biomolecules and chemical species. This coupling enables the compound to act as a fluorescent probe, emitting light when excited by specific wavelengths. The molecular targets and pathways involved include interactions with cellular components and chemical species that can be detected through fluorescence .
相似化合物的比较
Similar Compounds
Rhodamine B: Another fluorescent dye with similar applications but different spectral properties.
Coumarin 6: A fluorescent dye used in similar applications but with different excitation and emission wavelengths.
NIR-797 isothiocyanate: A near-infrared dye with similar applications but different chemical structure.
Uniqueness
Iris 7G-WS carboxylic acid is unique due to its high photostability, water solubility, and pH insensitivity, making it a superior choice for long-term and stable fluorescence detection in various applications .
属性
CAS 编号 |
1449661-20-4 |
|---|---|
分子式 |
C53H58KN3O9S3 |
分子量 |
1016.3 g/mol |
IUPAC 名称 |
potassium;(2E)-2-[(2E)-2-[2-[4-(4-carboxybutanoylamino)phenyl]sulfanyl-3-[(E)-2-(1-hex-5-ynyl-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1-hex-5-ynyl-3,3-dimethylindole-5-sulfonate |
InChI |
InChI=1S/C53H59N3O9S3.K/c1-7-9-11-13-33-55-45-29-27-41(67(60,61)62)35-43(45)52(3,4)47(55)31-21-37-17-15-18-38(51(37)66-40-25-23-39(24-26-40)54-49(57)19-16-20-50(58)59)22-32-48-53(5,6)44-36-42(68(63,64)65)28-30-46(44)56(48)34-14-12-10-8-2;/h1-2,21-32,35-36H,9-20,33-34H2,3-6H3,(H3-,54,57,58,59,60,61,62,63,64,65);/q;+1/p-1 |
InChI 键 |
GLVAQGAOXASSSF-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C3=C(/C(=C/C=C/4\C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)/CCC3)SC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC3=C(C(=CC=C4C(C5=C(N4CCCCC#C)C=CC(=C5)S(=O)(=O)[O-])(C)C)CCC3)SC6=CC=C(C=C6)NC(=O)CCCC(=O)O)CCCCC#C)C.[K+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















